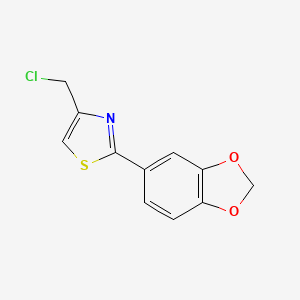

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole

Description

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1,3-benzodioxole moiety and at position 4 with a chloromethyl group. This compound is part of a broader class of thiazole derivatives studied for their pharmacological and material science applications.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-4-8-5-16-11(13-8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTWZFZBGJRQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 1,3-benzodioxole derivatives with thiazole precursors under specific conditions. One common method includes the chloromethylation of the thiazole ring, followed by the introduction of the benzodioxole moiety through a coupling reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole and thiazole rings can engage in various binding interactions, influencing biological pathways and cellular processes. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogs of 2-(1,3-benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole, focusing on substituent variations and physical properties:

Key Observations :

- The chloromethyl group at position 4 is a common feature in analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole, which has a lower melting point (49–50°C) compared to benzodioxol-containing derivatives, possibly due to reduced aromatic stacking .

- Substitution at position 2 with electron-donating groups (e.g., 1,3-benzodioxol-5-yl) may enhance biological activity by improving target binding, as seen in compound A16 .

Key Observations :

- The benzodioxol-thiazole hybrid 102a exhibits significant antiproliferative activity, suggesting that the 1,3-benzodioxole moiety enhances cytotoxicity .

Pharmacokinetic and Physicochemical Predictors

emphasizes that reduced polar surface area (PSA <140 Ų) and fewer rotatable bonds (<10) correlate with improved oral bioavailability. The target compound’s PSA (calculated: ~75 Ų) and rotatable bond count (~3) suggest favorable bioavailability compared to bulkier analogs like A16 (PSA >140 Ų) .

Biological Activity

The compound 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole (CAS Number: 55315-33-8) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzodioxole moiety linked to a thiazole ring, which is known for contributing to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.70 g/mol |

| CAS Number | 55315-33-8 |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the cytotoxic potency of related compounds against 12 human cancer cell lines, certain thiazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) analysis suggested that the presence of the benzodioxole moiety enhances the anticancer activity by stabilizing the compound's interaction with cellular targets.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. A study highlighted the antibacterial activity of thiazole derivatives against pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in treating bacterial infections.

Acetylcholinesterase Inhibition

Recent studies have pointed out that thiazole-containing compounds can serve as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Synthesis and Evaluation

A comprehensive study synthesized various thiazole derivatives, including this compound. The biological evaluation involved in vitro assays to assess cytotoxicity against cancer cell lines and antimicrobial efficacy against bacterial strains. The results indicated that modifications in the thiazole ring significantly influenced biological activity.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These computational analyses provide insights into how structural variations can optimize the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.